Apomorphine diacetate
CAS No.: 6191-56-6
Cat. No.: VC19724782
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6191-56-6 |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | [(6aR)-11-acetyloxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate |
| Standard InChI | InChI=1S/C21H21NO4/c1-12(23)25-18-8-7-15-11-17-19-14(9-10-22(17)3)5-4-6-16(19)20(15)21(18)26-13(2)24/h4-8,17H,9-11H2,1-3H3/t17-/m1/s1 |
| Standard InChI Key | PJAGGJPKGNYFJH-QGZVFWFLSA-N |
| Isomeric SMILES | CC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C |
| Canonical SMILES | CC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Apomorphine diacetate belongs to the aporphine class of alkaloids, distinguished by its tetracyclic dibenzoquinoline scaffold. The compound features a stereocenter at the 6a position, which adopts the R-configuration, as confirmed by IUPAC nomenclature . The acetylation of the 10,11-diol groups modifies the parent apomorphine structure, enhancing lipophilicity and potentially altering pharmacokinetic properties.
Table 1: Key Physicochemical Properties of Apomorphine Diacetate
The acetyl groups introduce steric hindrance, which may influence binding affinity to dopamine receptors compared to the parent compound .
Synthesis and Manufacturing
Synthetic Pathways
The production of apomorphine diacetate typically begins with the resolution of racemic apomorphine dimethyl ether using chiral resolving agents such as d-dibenzoyl tartaric acid . A patented method involves the following steps:
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Racemate Resolution: Separation of (R)-(-)-apomorphine dimethyl ether from its enantiomer via crystallization.
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Acetylation: Introduction of acetyl groups to the 10,11-diol positions using acetic anhydride under controlled conditions.
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Purification: Chromatographic techniques to isolate the diacetate derivative .
This process emphasizes the importance of stereochemical control, as the biological activity of apomorphine derivatives is highly enantiomer-dependent .
Pharmacological Mechanisms and Neurobiological Effects
Impact on α-Synuclein Aggregation
Recent in vitro investigations reveal that apomorphine stabilizes neurotoxic oligomers of α-synuclein (aSyn), a protein implicated in Parkinson’s pathogenesis . At concentrations ≥50 μM, apomorphine inhibits aSyn fibrillation, instead promoting large oligomeric species (Apo-aSyn-O) that exhibit pronounced toxicity toward mesencephalic dopaminergic neurons . These oligomers demonstrate prion-like propagation, converting native aSyn monomers into toxic conformers . While these findings specifically involve apomorphine, the diacetate form’s enhanced stability could exacerbate or modulate this effect, warranting further study.
Therapeutic Applications and Clinical Considerations
Parkinson’s Disease Management
Apomorphine diacetate’s potential utility in Parkinson’s therapy stems from its ability to provide rapid-onset dopamine receptor stimulation. Clinical analogs of apomorphine are administered subcutaneously or sublingually to manage "off" episodes, though the diacetate form’s pharmacokinetic profile remains underexplored .
Emerging Applications
Preliminary data suggest roles in:
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Emesis Control: Leveraging its dopaminergic activity to induce nausea in toxin ingestion cases .
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Sexual Dysfunction: As a buccal formulation for erectile dysfunction, though this application remains investigational for the diacetate .
Comparative Analysis with Apomorphine
Table 2: Apomorphine vs. Apomorphine Diacetate
Future Directions and Research Gaps
While apomorphine diacetate’s chemical synthesis is well-documented , its in vivo pharmacology remains poorly characterized. Key research priorities include:
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Toxicokinetic Studies: To delineate absorption, distribution, and elimination profiles.
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Oligomer Propagation Assays: Evaluating whether the diacetate form influences aSyn toxicity in vivo.
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Formulation Development: Exploring prodrug strategies to enhance blood-brain barrier penetration.
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